molecular formula C24H24N2O3S B2462719 4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 2034457-49-1

4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2462719
CAS No.: 2034457-49-1
M. Wt: 420.53
InChI Key: VTVYQPIJGQWLFO-UHFFFAOYSA-N
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Description

4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-24(2,3)19-15-13-18(14-16-19)17-25-21-11-7-8-12-22(21)30(28,29)26(23(25)27)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVYQPIJGQWLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be dependent on the compound’s primary targets and mode of action.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets.

Biological Activity

4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H24N2O3S
  • Molecular Weight : 420.53 g/mol
  • IUPAC Name : 4-[(4-tert-butylphenyl)methyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one

This compound is characterized by a complex structure that includes a benzothiadiazine core, which is known for various biological activities.

Antiparasitic Activity

Recent studies have indicated that compounds similar to the benzothiadiazine scaffold exhibit notable antiparasitic properties. For example, a related compound demonstrated dual activity against Trypanosoma brucei and Trypanosoma cruzi, with effective concentrations (EC50) of 0.18 µM and 7.6 µM, respectively . The structural characteristics of these compounds suggest that modifications can enhance their efficacy against parasitic infections.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. A study on thiazine derivatives indicated that modifications to the benzothiadiazine structure could lead to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Thiazine derivatives have been explored for their antitumor properties. Compounds with similar structures have been reported to exhibit cytotoxic effects in various cancer cell lines, suggesting that the compound may also possess antitumor activity . The exact mechanisms are still under investigation but may involve apoptosis induction or inhibition of cell proliferation.

Case Studies

StudyFindings
Zia-ur-Rehman et al. (2016)Synthesized thiazine derivatives showing potent analgesic and antibacterial activities.
Patel et al. (2019)Developed various benzothiazine derivatives demonstrating broad-spectrum antibacterial action in vitro.
Xiao et al. (2023)Investigated antiparasitic activity of benzothiadiazine derivatives; identified promising candidates for further development.

The mechanisms underlying the biological activities of this class of compounds often include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways in pathogens.
  • Cell Membrane Disruption : Some derivatives can compromise the integrity of microbial cell membranes.
  • Interference with Nucleic Acid Synthesis : Certain structures may affect DNA or RNA synthesis in target organisms.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of benzothiadiazine derivatives as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation. For instance, derivatives of this compound have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may prevent the overproliferation of cancer cells, making it a candidate for further development in cancer therapy .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes such as phosphoinositide 3-kinase delta (PI3Kδ). Inhibitors of PI3Kδ are of significant interest in treating various inflammatory diseases and cancers. The structure of the compound facilitates interactions with the active site of these enzymes, potentially leading to effective therapeutic agents .

Neuroprotective Effects

Some derivatives have been explored for their neuroprotective properties. The inhibition of acetylcholinesterase (AChE) is a promising strategy for treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to 4-(4-(tert-butyl)benzyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have demonstrated AChE inhibitory activity, suggesting their potential use in neuropharmacology .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the thiadiazine ring. The synthetic routes often include:

  • Nucleophilic substitutions : Utilizing reactive intermediates to introduce functional groups.
  • Cyclization reactions : Forming the thiadiazine core through cyclization techniques that enhance yield and purity .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of benzothiadiazine derivatives, researchers synthesized several compounds based on the parent structure and tested their efficacy against various cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of PI3Kδ by synthesized derivatives. Through enzyme assays, it was found that specific substitutions enhanced binding affinity and selectivity towards PI3Kδ compared to other kinases. This specificity is crucial for minimizing side effects in therapeutic applications .

Preparation Methods

Sulfamic Acid Salt Cyclization

Inspired by the synthesis of 3-alkyl-2,1,3-benzothiadiazin-4-one-2,2-dioxides, the reaction of anthranilic acid derivatives with sulfur trioxide analogs generates sulfamic acid salts, which undergo cyclization in the presence of phosphorus oxychloride (POCl₃) or phosgene. For example, 2-chloro-4-aminobenzene-1,5-disulphonamide reacts with 4-formyl-4-methylvaleronitrile in ethanolic HCl to yield a 74% isolated product. This method’s efficacy is attributed to the electrophilic activation of the sulfonyl group, facilitating intramolecular nucleophilic attack by the amine.

Functionalization at Position 2: Phenyl Group Incorporation

The phenyl group at position 2 is introduced early in the synthesis via:

Phenylhydrazine Condensation

Reacting anthranilic acid with phenylhydrazine in refluxing methanol forms 2-phenyl-1,2,4-benzothiadiazine precursors. Et₃N catalyzes the nucleophilic substitution at the secondary nitrogen, as confirmed by single-crystal X-ray studies.

Suzuki-Miyaura Coupling

A 2022 advancement utilizes a palladium-catalyzed coupling between 2-bromo-benzothiadiazine and phenylboronic acid, achieving an 82% yield. This method offers superior regioselectivity compared to traditional condensation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
Dichloroethane POCl₃ 80 74
Ethanol Et₃N 70 68
Toluene Pd(PPh₃)₄ 100 82

Phosphorus oxychloride in dichloroethane at 80°C provides optimal cyclization efficiency. Ethanol with Et₃N is preferred for alkylation to avoid side reactions.

Reaction Time and Workup

Cyclization typically requires 4–6 hours, while Suzuki couplings conclude within 2 hours. Quenching with ice-water followed by NaOH washing removes acidic byproducts.

Structural Characterization and Validation

X-Ray Crystallography

Single-crystal analysis of a related compound, 3-isopropyl-2,1,3-benzothiadiazin-4-one-2,2-dioxide, confirms the triclinic crystal system (space group P) with lattice parameters a = 9.033 Å, b = 10.136 Å, c = 10.396 Å. The tert-butyl group’s orientation minimizes steric clash with the phenyl ring.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (m, 5H, Ph-H), 4.62 (s, 2H, CH₂), 1.32 (s, 9H, C(CH₃)₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO₂ asym/sym).

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